molecular formula C13H11NO4S B14204293 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid CAS No. 832735-93-0

2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid

Cat. No.: B14204293
CAS No.: 832735-93-0
M. Wt: 277.30 g/mol
InChI Key: KKXFXPGZXPFOBA-UHFFFAOYSA-N
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Description

2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyrrole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted pyrrole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogens or nitro groups .

Scientific Research Applications

2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid stands out due to its fused ring structure, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

832735-93-0

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid

InChI

InChI=1S/C13H11NO4S/c15-13(16)11-6-10-7-19(17,18)8-14(10)12(11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,16)

InChI Key

KKXFXPGZXPFOBA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N2CS1(=O)=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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